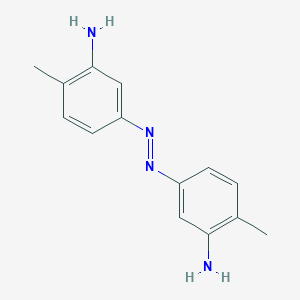

3,3'-Diamino-4,4'-dimethylazobenzene

Descripción

3,3'-Diamino-4,4'-dimethylazobenzene is an aromatic azo compound characterized by two amino (–NH₂) groups and two methyl (–CH₃) substituents positioned symmetrically on the azobenzene backbone. It is synthesized via oxidation of 2,4-diaminotoluene with hydrogen peroxide, yielding intermediates such as nitro-toluidines and azoxybenzene derivatives before forming the final azo structure .

Propiedades

Número CAS |

119631-00-4 |

|---|---|

Fórmula molecular |

C14H16N4 |

Peso molecular |

240.3 g/mol |

Nombre IUPAC |

5-[(3-amino-4-methylphenyl)diazenyl]-2-methylaniline |

InChI |

InChI=1S/C14H16N4/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |

Clave InChI |

MOANQCLTXTXKAF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |

SMILES canónico |

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3,3'-Diamino-4,4'-dimethylazobenzene and analogous compounds in terms of structure, properties, and applications:

Detailed Analysis of Structural and Functional Differences

Azo vs. Biphenyl Linkages

- This contrasts with 3,3'-Dimethylbenzidine and Dianisidine, which feature biphenyl linkages (–C₆H₄–C₆H₄–) and are used in dyes requiring thermal stability .

- The azo group in Butter Yellow contributes to its vivid color but also makes it prone to reductive cleavage into carcinogenic aromatic amines, a risk shared by this compound .

Substituent Effects

- Methyl (–CH₃) groups in this compound and 3,3'-Dimethylbenzidine enhance hydrophobicity and electron-donating effects, favoring applications in non-polar matrices.

- Methoxy (–OCH₃) groups in Dianisidine improve solubility in aqueous systems, making it suitable for textile dyeing .

- Trifluoromethyl (–CF₃) groups in 3,3'-Di(trifluoromethyl)-4,4'-diaminodiphenylmethane increase chemical inertness and thermal stability, ideal for high-performance polymers .

Toxicity Profiles

- Benzidine derivatives (e.g., 3,3'-Dimethylbenzidine) are structurally linked to bladder cancer due to metabolic activation to electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.